molecular formula C25H29NO2 B583741 RCS-8 4-methoxy isomer CAS No. 1427326-10-0

RCS-8 4-methoxy isomer

Cat. No. B583741
CAS RN: 1427326-10-0
M. Wt: 375.5
InChI Key: NOIUUSTZQAOQAS-UHFFFAOYSA-N
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Description

RCS-8 4-methoxy isomer is a synthetic cannabinoid that has been identified in extracts from herbal synthetic cannabis blends . Chemically, RCS-8 can be described as 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole . The this compound differs from RCS-8 by having a methoxy group at the 4, rather than 2, position of its phenylacetyl group .


Molecular Structure Analysis

The molecular formula of this compound is C25H29NO2 . It has a formula weight of 375.5 . The InChi Code is InChI=1S/C25H29NO2/c1-28-21-13-11-20 (12-14-21)17-25 (27)23-18-26 (24-10-6-5-9-22 (23)24)16-15-19-7-3-2-4-8-19/h5-6,9-14,18-19H,2-4,7-8,15-17H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It has a solubility of 30 mg/ml in DMF, 0.33 mg/ml in DMF:PBS (pH 7.2) (1:2), 10 mg/ml in DMSO, and 3 mg/ml in Ethanol . It has a λmax of 213, 247, 305 nm .

Scientific Research Applications

  • Synthesis and Characterization : A study focused on the synthesis of N-alkyl-arylcyclohexylamines, which includes compounds like RCS-8 4-methoxy isomer. These compounds are perceived as ketamine-like dissociative substances and are analyzed for their potential psychoactive effects (Wallach et al., 2016).

  • Metabolic Analysis : Research identifying the urinary metabolites of 3-(4-methoxybenzoyl)-1-pentylindole (RCS-4), a related compound to this compound, helps in understanding its metabolic pathways and potential effects on the body (Kavanagh et al., 2012).

  • Structure-Activity Relationships : A study investigating RCS-4 and its regioisomers, which include this compound, provides insights into the structure-activity relationships of these synthetic cannabinoids at human CB1 and CB2 receptors (Banister et al., 2015).

  • Photochemistry Studies : Research on the photochemical properties of certain cinnamate sunscreens, which are structurally related to this compound, helps understand their photoisomerization and potential applications in photoprotection (Morlière et al., 1982).

  • Chemical Synthesis Techniques : Studies like the synthesis of substituted indenols and indenones using ring-closing metathesis (RCM), where 4-methoxybenzaldehyde derivatives are used, are relevant for understanding the synthesis methodologies that could be applied to this compound (Coyanis et al., 2006).

  • Analytical Characterizations : Another study synthesizes various N-alkyl-arylcyclohexylamines, which are analyzed using different techniques like gas chromatography and mass spectrometry. This research is significant for understanding the analytical methods that can be applied to this compound (Wallach et al., 2016).

Biochemical Analysis

Biochemical Properties

RCS-8 4-methoxy isomer plays a role in biochemical reactions primarily as a synthetic cannabinoid. It interacts with cannabinoid receptors, which are part of the endocannabinoid system. These receptors, mainly CB1 and CB2, are G protein-coupled receptors that influence various physiological processes. The interaction of this compound with these receptors can modulate neurotransmitter release, impacting pain, mood, appetite, and memory .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by binding to cannabinoid receptors, which are involved in cell signaling pathways. This binding can alter gene expression and cellular metabolism. For instance, activation of CB1 receptors in neurons can inhibit the release of neurotransmitters, affecting synaptic transmission and plasticity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to cannabinoid receptors. This binding triggers a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channels. These changes can lead to altered neuronal excitability and neurotransmitter release. Additionally, this compound may influence gene expression by activating transcription factors through these signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that synthetic cannabinoids like this compound can have prolonged effects due to their slow metabolism and elimination. This can result in sustained activation of cannabinoid receptors and prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may produce mild effects on behavior and physiology, while higher doses can lead to more pronounced effects, including potential toxicity. Studies have indicated that high doses of synthetic cannabinoids can cause adverse effects such as hypothermia, catalepsy, and alterations in locomotor activity .

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation by liver enzymes. Cytochrome P450 enzymes play a significant role in the metabolism of synthetic cannabinoids, leading to the formation of various metabolites. These metabolites can have different pharmacological activities and contribute to the overall effects of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with transporters and binding proteins. The compound can cross cell membranes and accumulate in lipid-rich tissues due to its lipophilic nature. This distribution pattern can influence its localization and duration of action within the body .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It may localize to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects. Post-translational modifications and targeting signals can also play a role in directing the compound to particular subcellular locations .

properties

IUPAC Name

1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO2/c1-28-21-13-11-20(12-14-21)17-25(27)23-18-26(24-10-6-5-9-22(23)24)16-15-19-7-3-2-4-8-19/h5-6,9-14,18-19H,2-4,7-8,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIUUSTZQAOQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201345378
Record name RCS-8 4-Methoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1427326-10-0
Record name RCS-8 4-Methoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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